molecular formula C20H13ClN2O B5065058 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

Cat. No. B5065058
M. Wt: 332.8 g/mol
InChI Key: RGWFPASKXSLRQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole, also known as PBD, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. PBD is a versatile compound that has been used in a variety of applications, including as a fluorescent probe for biomolecules, a photoaffinity label, and a crosslinking agent. In

Scientific Research Applications

5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for biomolecules such as proteins, nucleic acids, and lipids. 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has also been used as a photoaffinity label to study protein-protein interactions and as a crosslinking agent to study protein structure and function. Additionally, 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been used in the development of biosensors and in the detection of DNA damage.

Mechanism of Action

5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole works by intercalating into DNA and RNA, causing structural changes that can lead to DNA damage and inhibition of transcription. 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole also has the ability to crosslink proteins, which can alter their structure and function.
Biochemical and Physiological Effects:
5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit tumor growth. 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has also been shown to have antimicrobial properties, inhibiting the growth of bacteria and fungi. Additionally, 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been shown to induce DNA damage and to cause cell cycle arrest.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole in lab experiments is its versatility. It can be used in a variety of applications, including as a fluorescent probe, photoaffinity label, and crosslinking agent. 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is also relatively easy to synthesize, making it readily available for use in experiments. However, one limitation of 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is that it can cause DNA damage, which can lead to false positive results in experiments.

Future Directions

There are many potential future directions for the use of 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole in scientific research. One potential application is in the development of new biosensors for the detection of biomolecules. 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole could also be used in the development of new cancer therapies, as it has been shown to induce apoptosis in cancer cells. Additionally, 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole could be used in the development of new antimicrobial agents to combat bacterial and fungal infections.
In conclusion, 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is a versatile compound that has gained significant attention in the field of scientific research due to its unique properties. It has been used in a variety of applications, including as a fluorescent probe, photoaffinity label, and crosslinking agent. 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has also been shown to have a variety of biochemical and physiological effects, including inducing apoptosis in cancer cells and inhibiting tumor growth. While there are limitations to its use, such as the potential for false positive results, there are many potential future directions for the use of 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole in scientific research.

Synthesis Methods

The synthesis of 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole involves the condensation of 4-chlorobenzohydrazide with biphenyl-4-carboxylic acid, followed by cyclization using phosphorus oxychloride. The resulting product is then subjected to hydrazinolysis to obtain 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole. This method has been optimized to ensure high yields and purity of the compound.

properties

IUPAC Name

3-(4-chlorophenyl)-5-(4-phenylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O/c21-18-12-10-16(11-13-18)19-22-20(24-23-19)17-8-6-15(7-9-17)14-4-2-1-3-5-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWFPASKXSLRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Biphenyl-4-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

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